2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione
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Overview
Description
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a nitro group, a hydroxy group, and an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene-Dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the intermediate compound using nitric acid or a nitrating mixture.
Addition of the Hydroxy Group: Hydroxylation of the nitro intermediate using reagents such as hydrogen peroxide or other oxidizing agents.
Formation of the Butan-2-yl Side Chain: This step involves the alkylation of the intermediate compound with a suitable butan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the hydroxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The indene-dione core can interact with hydrophobic pockets in proteins, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-indene-1,3(2H)-dione: Lacks the nitro and hydroxy groups, resulting in different chemical properties and reactivity.
2-(3-Amino-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione: Contains an amino group instead of a hydroxy group, leading to different biological activity.
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-methyl-1H-indene-1,3(2H)-dione: Contains a methyl group instead of a phenyl group, affecting its chemical and physical properties.
Uniqueness
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione is unique due to the presence of both a nitro group and a hydroxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the indene-dione core makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
66950-16-1 |
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Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(3-hydroxy-1-nitrobutan-2-yl)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C19H17NO5/c1-12(21)16(11-20(24)25)19(13-7-3-2-4-8-13)17(22)14-9-5-6-10-15(14)18(19)23/h2-10,12,16,21H,11H2,1H3 |
InChI Key |
UUDNCWSBXNXPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C[N+](=O)[O-])C1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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